molecular formula C14H14N4O2 B7427947 2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate

2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate

Cat. No.: B7427947
M. Wt: 270.29 g/mol
InChI Key: ZZKZXTRFGFZHRP-UHFFFAOYSA-N
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Description

2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate is a compound that combines two significant heterocyclic structures: the triazole and indole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The triazole ring is a five-membered ring containing three nitrogen atoms, while the indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the Triazole and Indole Rings: The final step involves the esterification of the triazole and indole rings to form the desired compound. This can be achieved through a reaction between the carboxylic acid derivative of the indole and the alcohol derivative of the triazole under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: Both the triazole and indole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the triazole or indole rings.

Scientific Research Applications

2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,4-triazol-1-yl)ethyl acetate: Similar structure but lacks the indole ring.

    Indole-3-acetic acid: Contains the indole ring but lacks the triazole ring.

Uniqueness

2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate is unique due to the combination of the triazole and indole rings, which imparts a wide range of biological activities and potential therapeutic applications. The presence of both rings allows for interactions with multiple molecular targets, enhancing its versatility as a research tool and potential therapeutic agent.

Properties

IUPAC Name

2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(20-6-5-11-9-16-18-17-11)7-10-8-15-13-4-2-1-3-12(10)13/h1-4,8-9,15H,5-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZXTRFGFZHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OCCC3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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